Cas no 2171184-04-4 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid structure
2171184-04-4 structure
商品名:(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid
CAS番号:2171184-04-4
MF:C24H26N2O5
メガワット:422.473646640778
CID:6203980
PubChem ID:165511708

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid
    • EN300-1532602
    • EN300-1532493
    • (2S)-2-{[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
    • 2171184-04-4
    • EN300-1532223
    • (2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
    • インチ: 1S/C24H26N2O5/c1-2-21(23(28)29)26-22(27)14-11-15(12-14)25-24(30)31-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20-21H,2,11-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t14?,15?,21-/m0/s1
    • InChIKey: NOVUDIYUBWJVQC-XFMWISLNSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(N[C@H](C(=O)O)CC)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1532223-0.25g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
0.25g
$3099.0 2023-07-10
Enamine
EN300-1532223-5.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
5.0g
$9769.0 2023-07-10
Enamine
EN300-1532223-0.05g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
0.05g
$2829.0 2023-07-10
Enamine
EN300-1532223-250mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
250mg
$3099.0 2023-09-26
Enamine
EN300-1532223-0.5g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
0.5g
$3233.0 2023-07-10
Enamine
EN300-1532223-2.5g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
2.5g
$6602.0 2023-07-10
Enamine
EN300-1532223-100mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
100mg
$2963.0 2023-09-26
Enamine
EN300-1532223-0.1g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
0.1g
$2963.0 2023-07-10
Enamine
EN300-1532223-1.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
1.0g
$3368.0 2023-07-10
Enamine
EN300-1532223-5000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
2171184-04-4
5000mg
$9769.0 2023-09-26

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 関連文献

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acidに関する追加情報

Chemical Compound CAS No. 2171184-04-4: (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic Acid

The chemical compound with CAS No. 2171184-04-4, known as (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid, is a complex organic molecule with significant potential in the fields of medicinal chemistry and biotechnology. This compound has garnered attention due to its unique structure and promising applications in drug development. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis, along with a cyclobutane ring and a butanoic acid moiety.

The Fmoc group, represented by the {(9H-fluoren-9-yl)methoxycarbonyl} fragment, plays a crucial role in the synthesis of peptides and proteins. Its ability to protect amino groups during peptide bond formation makes it indispensable in solid-phase peptide synthesis (SPPS). Recent studies have explored the use of Fmoc-containing compounds in the development of bioactive molecules, including anticancer agents and enzyme inhibitors. The integration of this group into the compound under discussion highlights its potential utility in similar applications.

The cyclobutane ring within the molecule introduces strain and rigidity, which can influence the compound's pharmacokinetic properties. Recent research has shown that strained rings can enhance drug-like properties such as bioavailability and target affinity. This makes the compound an interesting candidate for further exploration in drug design.

The butanoic acid moiety at the terminus of the molecule contributes to its acidity and may play a role in its interactions with biological systems. The stereochemistry at the (2S) configuration is critical for determining the compound's activity and selectivity. Stereoisomers often exhibit vastly different biological behaviors, making this aspect a focal point in both synthetic and analytical studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of complex molecules like this one. By employing molecular docking studies and machine learning algorithms, scientists can optimize lead compounds for specific therapeutic targets. The compound's structure suggests potential interactions with proteases, kinases, or other enzyme classes, making it a valuable starting point for drug discovery efforts.

In terms of synthesis, the compound likely involves multi-step processes that include Fmoc protection, cyclobutane formation, and stereochemical control. The use of chiral auxiliary reagents or asymmetric catalysis may be employed to achieve the desired (2S) configuration. Such synthetic strategies are well-documented in organic chemistry literature and are continually being refined to improve efficiency and scalability.

The application of this compound extends beyond traditional pharmaceuticals. Its structural features make it a candidate for use in materials science, particularly in the development of self-assembling peptides or bio-inspired materials. The Fmoc group's photolabile nature could be harnessed for light-responsive systems, opening avenues for applications in nanotechnology and regenerative medicine.

In conclusion, CAS No. 2171184-04-4 represents a sophisticated organic molecule with diverse potential applications. Its unique combination of functional groups and structural elements positions it as a valuable asset in both academic research and industrial development. As research progresses, this compound may unlock new possibilities in drug design, materials science, and beyond.

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